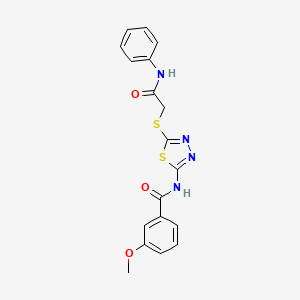![molecular formula C17H17ClN4O2 B2953771 (3-氯苯基)(2-吗啉代-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)甲酮 CAS No. 2034370-90-4](/img/structure/B2953771.png)
(3-氯苯基)(2-吗啉代-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrimidines would largely depend on the functional groups present in the specific compound. In the case of “(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone”, reactions could potentially occur at the morpholino group or the chlorophenyl group .科学研究应用
帕金森病的成像剂
与 "(3-氯苯基)(2-吗啉代-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)甲酮" 相似的化合物的一个显着应用是将其开发为潜在的 PET(正电子发射断层扫描)成像剂,用于可视化帕金森病中 LRRK2(富含亮氨酸的重复激酶 2)酶活性。该合成涉及多个步骤,包括制备具有高放射化学产率和纯度的前体和目标示踪剂。该应用强调了该化合物在神经退行性疾病研究中的相关性,以及它在帕金森病机制的诊断和理解中发挥作用的潜力 (Wang 等,2017)。
抗菌和抗癌剂
该化合物的衍生物已被合成并评估其抗菌和抗癌活性。含有 "(3-氯苯基)(2-吗啉代-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)甲酮" 核心结构的新型吡唑衍生物已显示出有希望的结果。这些化合物在体外进行了抑制微生物生长的能力测试,并且在某些情况下表现出比参考药物阿霉素更高的抗癌活性。这表明该化合物的衍生物作为开发新的治疗剂的潜在先导 (Hafez 等,2016)。
药物制剂的开发
另一个应用涉及为与 "(3-氯苯基)(2-吗啉代-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)甲酮" 相关的难溶性化合物开发合适的制剂。该领域的研究所重点是提高此类化合物在治疗中的生物利用度和稳定性,特别是在心律失常的治疗中。这项研究突出了制剂科学在有效递送和潜在候选药物的临床应用中的重要性 (Burton 等,2012)。
作用机制
Target of Action
Similar compounds with a pyrrolo[3,4-d]pyrimidine core have been reported to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, which is essential for cell growth and proliferation .
Mode of Action
They bind to the active site of the enzyme, preventing the natural substrate from binding, and thus inhibiting the enzyme’s function .
Biochemical Pathways
The inhibition of PNP affects the purine salvage pathway, which is responsible for the recycling of purines to synthesize nucleic acids . Disruption of this pathway can lead to decreased DNA and RNA synthesis, affecting cell growth and proliferation .
Pharmacokinetics
It’s worth noting that similar compounds with a pyrrolo[3,4-d]pyrimidine core have been reported to have a clogp value less than 4 and molecular weight less than 400 . These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization, which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to decreased cell growth and proliferation . This could potentially result in the death of rapidly dividing cells, such as cancer cells .
生化分析
Biochemical Properties
(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell growth, differentiation, and angiogenesis . The interaction with FGFRs is primarily inhibitory, leading to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment, where abnormal FGFR signaling is often implicated.
Cellular Effects
The effects of (3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone on various cell types are profound. In cancer cells, this compound has been observed to inhibit proliferation and induce apoptosis . It affects cell signaling pathways by inhibiting FGFR-mediated signaling, which is crucial for cell survival and proliferation. Additionally, it influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . These cellular effects underscore its potential utility in cancer therapy.
Molecular Mechanism
At the molecular level, (3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exerts its effects through direct binding interactions with FGFRs . This binding inhibits the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic domain, preventing the activation of downstream signaling pathways . The compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis . These molecular mechanisms provide a detailed understanding of how the compound functions at a cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown sustained inhibitory effects on cell proliferation and consistent induction of apoptosis in cancer cell lines . These temporal effects are crucial for understanding the compound’s potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of (3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone within cells and tissues are facilitated by specific transporters and binding proteins . The compound is distributed widely in tissues, with significant accumulation in the liver and kidneys . Understanding its transport and distribution is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
Subcellular localization studies of (3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone have shown that it predominantly localizes in the cytoplasm and nucleus . This localization is facilitated by specific targeting signals and post-translational modifications . The compound’s presence in these compartments is essential for its activity, as it interacts with various intracellular targets to exert its biochemical effects.
属性
IUPAC Name |
(3-chlorophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-14-3-1-2-12(8-14)16(23)22-10-13-9-19-17(20-15(13)11-22)21-4-6-24-7-5-21/h1-3,8-9H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDXUZCXQJEMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

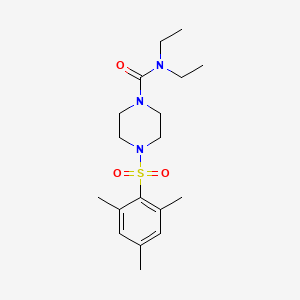

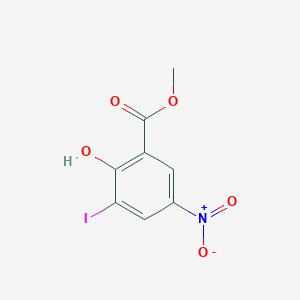
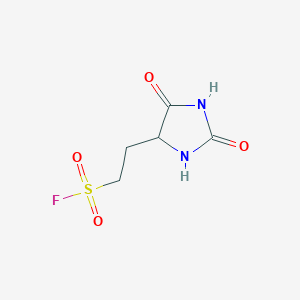

![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)
![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)
![[4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2953705.png)
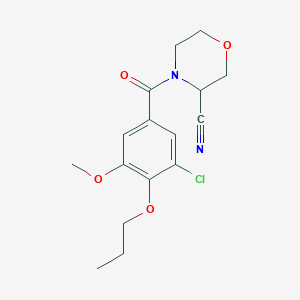
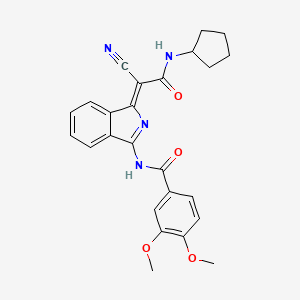
![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)
